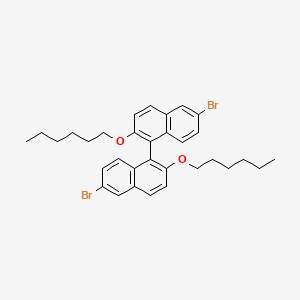
6,6'-Dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene rings connected by a single bond, with bromine atoms and hexyloxy groups attached to specific positions on the rings. Its molecular formula is C28H32Br2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene typically involves the bromination of 2,2’-bis(hexyloxy)-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The hexyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl compounds from the oxidation of hexyloxy groups.
Reduction: Formation of 2,2’-bis(hexyloxy)-1,1’-binaphthalene from the reduction of bromine atoms.
Scientific Research Applications
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and hexyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene
- 6,6’-Dibromo-2,2’-bis(ethoxyethoxy)-1,1’-binaphthalene
- 6,6’-Dibromo-2,2’-bis(butyloxy)-1,1’-binaphthalene
Uniqueness
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene is unique due to its specific hexyloxy groups, which provide distinct physical and chemical properties compared to its analogs
Properties
CAS No. |
191787-87-8 |
|---|---|
Molecular Formula |
C32H36Br2O2 |
Molecular Weight |
612.4 g/mol |
IUPAC Name |
6-bromo-1-(6-bromo-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene |
InChI |
InChI=1S/C32H36Br2O2/c1-3-5-7-9-19-35-29-17-11-23-21-25(33)13-15-27(23)31(29)32-28-16-14-26(34)22-24(28)12-18-30(32)36-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 |
InChI Key |
VQJYPHSENPUOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


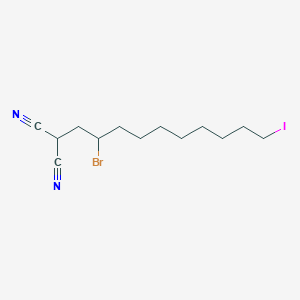
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)

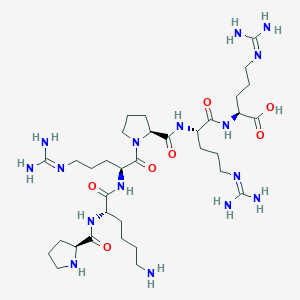
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
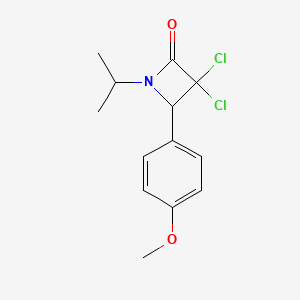
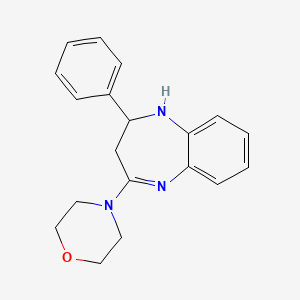
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
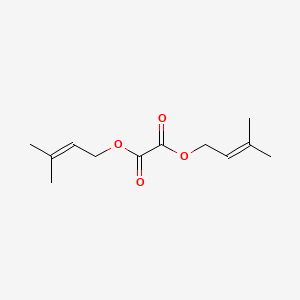
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
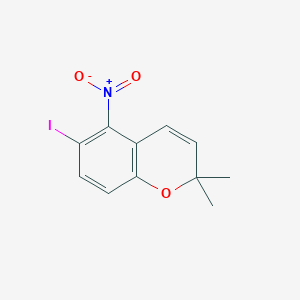

![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
